molecular formula C5H9BrO3 B6263301 methyl (3R)-4-bromo-3-hydroxybutanoate CAS No. 88759-58-4

methyl (3R)-4-bromo-3-hydroxybutanoate

Cat. No.: B6263301
CAS No.: 88759-58-4
M. Wt: 197
InChI Key:
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Description

Methyl (3R)-4-bromo-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-4-bromo-3-hydroxybutanoate typically involves the bromination of a suitable precursor, followed by esterification. One common method is the bromination of (3R)-3-hydroxybutanoic acid, followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-4-bromo-3-hydroxybutanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like PCC in dichloromethane (DCM) or Jones reagent in acetone.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted butanoates.

    Oxidation: Formation of methyl (3R)-4-bromo-3-oxobutanoate.

    Reduction: Formation of methyl (3R)-4-bromo-3-hydroxybutanol.

Scientific Research Applications

Methyl (3R)-4-bromo-3-hydroxybutanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: Potential use in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-4-bromo-3-hydroxybutanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-hydroxybutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl (3R)-4-chloro-3-hydroxybutanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl (3R)-4-bromo-3-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.

Uniqueness

Methyl (3R)-4-bromo-3-hydroxybutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its specific stereochemistry (3R) also plays a crucial role in its interactions and applications in synthesis and biological studies.

Properties

CAS No.

88759-58-4

Molecular Formula

C5H9BrO3

Molecular Weight

197

Purity

95

Origin of Product

United States

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